molecular formula C11H11FN2O B1450238 6-Fluoro-3-methoxy-2-methylquinolin-4-amine CAS No. 2095410-09-4

6-Fluoro-3-methoxy-2-methylquinolin-4-amine

Cat. No.: B1450238
CAS No.: 2095410-09-4
M. Wt: 206.22 g/mol
InChI Key: FRGKPBDYAQSBOO-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxy-2-methylquinolin-4-amine is a chemical compound with the molecular formula C11H11FN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 3rd position, a methyl group at the 2nd position, and an amine group at the 4th position on the quinoline ring. It has a molecular weight of 206.22 g/mol .

Scientific Research Applications

6-Fluoro-3-methoxy-2-methylquinolin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

6-Fluoro-3-methoxy-2-methylquinolin-4-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response . Toxicity studies have indicated that high doses of this compound can cause liver and kidney damage in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound may also influence the activity of cofactors required for enzymatic reactions, thereby impacting overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, it may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus, where it interacts with transcription factors to regulate gene expression, or to the mitochondria, where it influences cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methoxy-2-methylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group is introduced at the 3rd position using methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Methylation: The methyl group is added at the 2nd position using methyl iodide (CH3I) in the presence of a base.

    Amination: The amine group is introduced at the 4th position using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methoxy-2-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling using palladium catalysts.

Common Reagents and Conditions

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

    Coupling: Biaryl or heteroaryl derivatives.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The methoxy and methyl groups contribute to its lipophilicity, facilitating its passage through biological membranes. The amine group allows for hydrogen bonding interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-methylquinolin-4-amine: Similar structure but lacks the methoxy group.

    3-Methoxy-2-methylquinolin-4-amine: Similar structure but lacks the fluorine atom.

    6-Fluoro-3-methoxyquinolin-4-amine: Similar structure but lacks the methyl group.

Uniqueness

6-Fluoro-3-methoxy-2-methylquinolin-4-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the methoxy and methyl groups contribute to its lipophilicity and reactivity .

Properties

IUPAC Name

6-fluoro-3-methoxy-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-6-11(15-2)10(13)8-5-7(12)3-4-9(8)14-6/h3-5H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGKPBDYAQSBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)F)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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